molecular formula C12H15NO4 B8079879 Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate

Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate

Cat. No.: B8079879
M. Wt: 237.25 g/mol
InChI Key: JAUIPZFSQZFTTO-UHFFFAOYSA-N
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Description

Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate is a phenylacetate ester derivative featuring a 3-aminophenyl substituent modified with a 2-methoxy-2-oxoethyl group. This compound belongs to a class of molecules characterized by ester and amide functionalities, which are pivotal in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

methyl 2-[3-[(2-methoxy-2-oxoethyl)amino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-9-4-3-5-10(6-9)13-8-12(15)17-2/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUIPZFSQZFTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate typically involves the reaction of 3-aminophenylacetic acid with methyl 2-(2-methoxy-2-oxoethyl)aminoacetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include specific temperatures, solvents, and pH levels to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate is characterized by its molecular formula C12H15NO4C_{12}H_{15}NO_4 and a molecular weight of approximately 239.25 g/mol. The compound features an ester functional group, which is significant in its reactivity and interactions with biological systems. Its structure can be represented as follows:

Molecular Structure C6H5 C O OCH3)N C O CH2OCH3)\text{Molecular Structure }\quad \text{C}_6\text{H}_5\text{ C O OCH}_3)\text{N C O CH}_2\text{OCH}_3)

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells (cervical cancer), suggesting a mechanism that may involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Case Study: Antiproliferative Assay

In a study published in RSC Advances, researchers synthesized several compounds based on this compound and tested their antiproliferative activity. The results indicated that certain derivatives demonstrated enhanced activity against HeLa cells, with IC50 values lower than those of standard chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the methoxy group exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12 µg/mL
BEscherichia coli15 µg/mL
CCandida albicans10 µg/mL

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. The ability to modify the amino and ester functionalities allows for the creation of a diverse library of derivatives, which can be screened for various pharmacological properties.

Case Study: Synthesis of Derivatives

A study focused on synthesizing new triazole-containing compounds from this compound demonstrated that modifications could enhance both solubility and bioactivity. The derivatives showed improved binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism by which Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core structural motifs with several analogs (Table 1):

Table 1: Key Structural Analogs
Compound Name Key Functional Groups Molecular Formula Molecular Weight Source
Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate (Target) Phenylacetate, methoxy-oxoethylamino C₁₂H₁₅NO₅ 253.25* N/A
(2S,3S,4R)-Methyl 4-(cyanomethyl)-3-(2-methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate (14) Pyrrolidine, cyanomethyl, methoxy-oxoethyl C₁₉H₂₃N₃O₆S 421.47
Methyl 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetate Oxoacetate, methoxy-oxoethylamino C₆H₉NO₅ 175.14
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate Phenylacetate, hydroxymethyl C₁₁H₁₄O₃ 194.23
3-(2-Methoxy-2-oxoethyl)benzoic acid Benzoic acid, methoxy-oxoethyl C₁₀H₁₀O₄ 194.19

*Calculated based on molecular formula.

Key Observations :

  • The target compound differs from compound 14 () by lacking a pyrrolidine ring and cyanomethyl group but shares the methoxy-oxoethyl substituent.
  • Compared to Methyl 2-((2-methoxy-2-oxoethyl)amino)-2-oxoacetate (), the target has a phenylacetate backbone instead of an oxoacetate.

Physicochemical Properties

Data from analogs suggests trends in solubility, stability, and spectroscopic profiles:

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Optical Rotation ([α]D) Notable Spectral Data (¹H-NMR/¹³C-NMR)
Compound 14 () 98–100 Not reported δ 1.95–2.15 (m, CH₂), δ 3.70 (s, OCH₃)
Ethyl 2-(4-(hydroxymethyl)phenyl)acetate () Not reported Not reported δ 4.10 (q, OCH₂CH₃), δ 7.25–7.35 (m, aromatic)
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate () Not reported Not reported δ 6.75–7.40 (m, aromatic), δ 3.70 (s, OCH₃)

Key Insights :

  • The methoxy group in the target compound (δ ~3.70 ppm in ¹H-NMR) is a common feature in analogs like compound 14 () and Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate ().
  • Aromatic protons in phenylacetate derivatives typically resonate between δ 7.0–7.5 ppm ().

Key Trends :

  • The methoxy-oxoethyl group may enhance bioavailability or receptor binding, as seen in fungicidal derivatives like kresoxim-methyl ().

Biological Activity

Methyl 2-(3-((2-methoxy-2-oxoethyl)amino)phenyl)acetate, also known by its CAS number 2007909-03-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H15NO4C_{12}H_{15}NO_4. The compound features an ester functional group and an amino group, which are crucial for its biological activity.

Research indicates that the compound may interact with various biological targets due to its structural features. The presence of the methoxy and amino groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .
  • Mechanisms of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), a marker for apoptosis .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity Cell Line/Organism Effect Reference
AnticancerHeLaInhibition of proliferation
AnticancerMCF-7Induction of apoptosis
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition

Future Perspectives

The promising biological activities exhibited by this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To better understand the pharmacokinetics and therapeutic efficacy in living organisms.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects will be crucial for developing it into a viable therapeutic agent.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

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